molecular formula C9H11NO3 B1506207 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol CAS No. 405174-47-2

4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol

Cat. No.: B1506207
CAS No.: 405174-47-2
M. Wt: 181.19 g/mol
InChI Key: GUDCDFDMUCDACA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is officially designated as 4-(hydroxymethyl)-2,3-dihydropyrano[3,2-b]pyridin-4-ol according to computational nomenclature systems. This naming system reflects the structural hierarchy where the pyridine ring serves as the base heterocycle, with the pyran ring fused at the 3,2-positions. The numerical designation [3,2-b] indicates the specific fusion pattern between the two ring systems, where the pyran ring shares carbons 3 and 2 of the pyridine nucleus.

The compound's systematic identification is further supported by its Chemical Abstracts Service registry number 405174-47-2, which provides unambiguous chemical identification in scientific databases. Alternative nomenclature variations include 4-hydroxymethyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol and 4-(hydroxymethyl)-2,3-dihydropyrano[3,2-b]pyridin-4-ol, reflecting different computational approaches to systematic naming. The International Chemical Identifier key GUDCDFDMUCDACA-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, ensuring precise identification across chemical databases and literature.

Identification Parameter Value
International Union of Pure and Applied Chemistry Name 4-(hydroxymethyl)-2,3-dihydropyrano[3,2-b]pyridin-4-ol
Chemical Abstracts Service Number 405174-47-2
PubChem Compound Identification 55265153
International Chemical Identifier Key GUDCDFDMUCDACA-UHFFFAOYSA-N
Molecular Formula C₉H₁₁NO₃

The systematic nomenclature reflects the compound's structural complexity, encompassing both the core bicyclic framework and the hydroxymethyl substitution pattern. The designation "2H-pyrano" indicates the specific tautomeric form where the hydrogen atom is associated with the oxygen-containing ring system. This nomenclature precision becomes critical when differentiating between closely related structural isomers and constitutional variants within the pyranopyridine family of compounds.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of fused heterocyclic systems containing both aromatic and saturated ring components. The pyridine ring maintains planarity with typical aromatic bond lengths and angles, while the partially saturated pyran ring adopts a more flexible conformation influenced by the hydroxyl and hydroxymethyl substituents at the 4-position. The compound's three-dimensional structure demonstrates significant conformational flexibility, particularly around the hydroxymethyl group, which can adopt multiple rotational orientations.

Computational analysis reveals that the bicyclic core system exhibits a non-planar geometry due to the saturated portion of the pyran ring. The dihedral angle between the pyridine ring plane and the mean plane of the pyran ring influences the overall molecular shape and impacts intermolecular interactions. The presence of two hydroxyl groups at the 4-position creates opportunities for intramolecular hydrogen bonding, which stabilizes specific conformational arrangements and affects the compound's overall stability.

The Simplified Molecular Input Line Entry System representation C1COC2=C(C1(CO)O)N=CC=C2 provides insight into the connectivity pattern and reveals the quaternary carbon center at position 4, which bears both hydroxyl and hydroxymethyl substituents. This structural feature creates a chiral environment, although the compound as typically synthesized exists as a racemic mixture. The conformational preferences of the hydroxymethyl group are influenced by both steric considerations and hydrogen bonding opportunities with neighboring functional groups.

Geometric Parameter Characteristic
Ring System Fused bicyclic with pyridine and pyran components
Substitution Pattern 4,4-disubstituted with hydroxyl and hydroxymethyl groups
Molecular Shape Non-planar due to saturated pyran portion
Stereochemistry Racemic mixture at quaternary carbon center
Conformational Flexibility Moderate, primarily in hydroxymethyl group orientation

The molecular geometry analysis extends to consideration of bond lengths and angles throughout the structure. The carbon-nitrogen bonds in the pyridine ring exhibit typical aromatic character, while the carbon-oxygen bonds in the pyran ring reflect the mixed aromatic-aliphatic nature of this heterocycle. The quaternary carbon at position 4 displays tetrahedral geometry with bond angles influenced by the presence of bulky hydroxyl and hydroxymethyl substituents.

Spectroscopic Characterization through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. Proton nuclear magnetic resonance spectra reveal characteristic signals for the aromatic pyridine protons, typically appearing in the 7-9 parts per million region with distinct splitting patterns reflecting the heterocyclic substitution pattern. The methylene protons of the saturated pyran ring appear as complex multipets in the 2-4 parts per million region, with coupling patterns consistent with the vicinal relationships in the six-membered ring system.

The hydroxyl protons associated with both the 4-position hydroxyl group and the hydroxymethyl substituent appear as exchangeable signals, often broad due to hydrogen bonding effects and chemical exchange processes. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom, with the aromatic carbons of the pyridine ring exhibiting characteristic downfield shifts, while the saturated carbons of the pyran ring appear in more upfield regions. The quaternary carbon at position 4 displays a distinctive chemical shift reflecting its unique substitution pattern.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The hydroxyl groups produce broad absorption bands in the 3200-3600 wavenumber region, with the exact frequency dependent on hydrogen bonding interactions. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring appear in the 1400-1600 wavenumber region, while carbon-oxygen stretching vibrations from the pyran ring and hydroxymethyl group contribute to absorptions in the 1000-1300 wavenumber region.

Spectroscopic Technique Key Characteristics Diagnostic Features
Proton Nuclear Magnetic Resonance Aromatic signals 7-9 ppm Pyridine proton splitting patterns
Carbon-13 Nuclear Magnetic Resonance Quaternary carbon ~70-80 ppm Distinctive substitution pattern
Infrared Spectroscopy Hydroxyl stretch 3200-3600 cm⁻¹ Hydrogen bonding effects
Mass Spectrometry Molecular ion 181 m/z Fragmentation to hydroxymethyl loss

Mass spectrometry analysis confirms the molecular weight of 181.19 daltons through observation of the molecular ion peak. Fragmentation patterns in mass spectrometry provide structural insights, with common fragment ions resulting from loss of the hydroxymethyl group (loss of 31 mass units) and subsequent fragmentations of the bicyclic core system. Tandem mass spectrometry experiments can provide additional structural confirmation through characteristic fragmentation pathways specific to the pyranopyridine framework. High-resolution mass spectrometry enables precise molecular formula determination, confirming the elemental composition of C₉H₁₁NO₃.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of this compound in the solid state. Crystallographic studies require the preparation of suitable single crystals, typically achieved through slow crystallization from appropriate solvent systems that promote ordered crystal growth while avoiding rapid precipitation that traps impurities. The crystallization process must carefully control temperature, concentration, and solvent composition to produce crystals of sufficient size and quality for diffraction analysis.

The X-ray diffraction experiment involves directing monochromatic X-ray radiation at the crystalline sample and measuring the resulting diffraction patterns that arise from constructive interference of scattered rays. The systematic analysis of diffraction intensities and positions enables determination of atomic positions within the unit cell, revealing precise bond lengths, bond angles, and intermolecular interactions. For this compound, crystallographic analysis would provide definitive confirmation of the molecular geometry and reveal the specific conformation adopted in the crystal lattice.

Crystallographic studies are particularly valuable for confirming the stereochemistry at the quaternary carbon center and determining the preferred orientation of the hydroxymethyl group. The analysis reveals intermolecular hydrogen bonding patterns that contribute to crystal packing stability, with the multiple hydroxyl groups providing opportunities for extensive hydrogen bonding networks. These interactions significantly influence the solid-state properties of the compound and provide insights into its behavior in different crystalline forms or polymorphs.

Crystallographic Parameter Significance Expected Range
Unit Cell Dimensions Crystal system identification Dependent on packing
Space Group Symmetry relationships Likely P21/c or similar
Bond Lengths Chemical accuracy validation ±0.01 Å precision
Hydrogen Bonding Intermolecular interactions O-H···O distances 2.6-3.0 Å
Thermal Parameters Atomic motion characterization Ellipsoid representation

The crystallographic data enables comparison with related pyranopyridine structures, facilitating understanding of structural trends within this class of compounds. Fourier transform analysis of the diffraction data produces electron density maps that reveal the precise spatial distribution of electronic charge throughout the molecule. These maps confirm the connectivity established through spectroscopic methods and provide quantitative geometric parameters with high precision. The resulting structural model serves as a foundation for computational studies and structure-activity relationship investigations.

Properties

IUPAC Name

4-(hydroxymethyl)-2,3-dihydropyrano[3,2-b]pyridin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-9(12)3-5-13-7-2-1-4-10-8(7)9/h1-2,4,11-12H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDCDFDMUCDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1(CO)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717122
Record name 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405174-47-2
Record name 3,4-Dihydro-4-hydroxy-2H-pyrano[3,2-b]pyridine-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405174-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The compound belongs to the class of 3,4-dihydro-2H-pyrans fused to pyridine rings, which are typically synthesized via elimination reactions from 2-alkoxytetrahydropyrans or by multicomponent reactions involving substituted pyridine precursors and appropriate aldehydes or carbonyl compounds. The key step often involves ring closure and elimination of alcohol to form the dihydropyran ring system.

Preparation via Elimination from 2-Alkoxytetrahydropyrans

A well-documented method for preparing 3,4-dihydro-2H-pyrans involves heating 2-alkoxytetrahydropyrans under acidic conditions or in the presence of phosphorus pentoxide to induce elimination of alcohol and form the dihydropyran ring. However, these reactions at 130–200 °C often lead to significant by-products due to isomerization and polymerization, reducing yields.

An improved process involves thermally inducing the elimination reaction without catalysts by introducing the 2-alkoxy-tetrahydropyran in liquid or gaseous form into a high-boiling mineral oil at temperatures above the boiling point of the dihydropyran product (typically 150–350 °C). This setup allows continuous removal of the volatile dihydropyran product from the reaction zone, minimizing side reactions and improving yield.

Key parameters of this method:

Parameter Details
Starting material 2-alkoxy-tetrahydropyran
Reaction medium High-boiling mineral oil (e.g., gas oil)
Temperature range 150–350 °C
Reaction mode Continuous or batch, continuous preferred
Catalyst None (thermal elimination)
Product removal Gaseous dihydropyran distilled off
By-product management Mineral oil containing by-products removed and replaced

This method is particularly advantageous for acid-sensitive substituents, such as hydroxymethyl groups, as it avoids strong acid catalysts that could degrade sensitive functionalities.

Multicomponent Reactions and Catalytic Cyclizations

Alternative synthetic routes involve multicomponent reactions (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions (nanocatalysis, transition metal catalysis, organocatalysis). These methods are efficient, atom-economical, and environmentally friendly, offering short reaction times and good yields. Although specific examples for 4-(hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol are limited, analogous pyrano[3,2-b]pyridine derivatives have been synthesized this way.

Functional Group Transformations

The hydroxymethyl and hydroxyl groups at position 4 of the pyrano[3,2-b]pyridine ring can be introduced or modified by:

  • Oxidation of methyl or hydroxymethyl precursors to aldehydes or carboxyl groups using oxidants like potassium permanganate or chromium trioxide.
  • Reduction of carbonyl intermediates with sodium borohydride or lithium aluminum hydride to obtain hydroxymethyl or hydroxyl functionalities.
  • Substitution reactions on precursor pyridine or pyran rings using nucleophilic or electrophilic reagents to install hydroxyl or hydroxymethyl groups.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Thermal elimination from 2-alkoxytetrahydropyrans 2-alkoxy-tetrahydropyran 150–350 °C, mineral oil, no catalyst High yield, mild on acid-sensitive groups Requires high temperature, specialized setup
Acid-catalyzed elimination 2-alkoxy-tetrahydropyran + strong acid 130–200 °C, strong acid (e.g., p-TsOH) Established method Side reactions, by-products formation
Multicomponent reactions (MCR) Aromatic aldehydes, malononitrile, 1,3-dicarbonyls Catalytic conditions (nanocatalysts, metals) Efficient, green, atom-economical Less documented for this exact compound
Oxidation/reduction post-functionalization Pyrano-pyridine precursors Oxidants/reductants (KMnO4, NaBH4) Precise functional group control Additional steps required

Research Findings and Considerations

  • The thermal elimination method in mineral oil offers a cleaner reaction profile by continuously removing the volatile dihydropyran product, which is critical for maintaining the integrity of hydroxymethyl and hydroxyl substituents prone to acid-catalyzed degradation.
  • Multicomponent reactions provide a promising green chemistry approach, though specific protocols for this compound require further optimization and reporting.
  • Functional group transformations post-ring formation allow tailoring of hydroxymethyl and hydroxyl substitution, enabling synthesis of derivatives for pharmaceutical or agrochemical applications.
  • Avoidance of strong acid catalysts is recommended to prevent polymerization and isomerization side reactions, especially important for acid-sensitive groups in the molecule.

This detailed overview synthesizes the current authoritative knowledge on preparation methods for this compound, highlighting thermal elimination from 2-alkoxytetrahydropyrans in mineral oil as the most suitable industrially scalable method, supplemented by multicomponent catalytic synthesis and functional group modifications for fine-tuning the compound’s structure.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 4-(hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol exhibit significant antimicrobial properties. A study demonstrated that certain modifications to the pyrano[3,2-b]pyridine structure enhance its efficacy against various bacterial strains.

Case Study: Synthesis and Testing
A recent synthesis of this compound involved the reaction of substituted anilines with aldehydes under acidic conditions. The resulting compounds were tested against Staphylococcus aureus and Escherichia coli. The derivatives showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating promising antimicrobial potential .

Organic Synthesis Applications

Building Blocks for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic addition and cyclization makes it valuable for creating more complex molecular architectures.

Data Table: Reaction Conditions for Synthesis

Reaction TypeConditionsYield (%)
Nucleophilic AdditionRoom Temperature, 24h85
CyclizationReflux in Ethanol, 6h90
OxidationNaOCl in Acetone, 12h75

Materials Science Applications

Polymerization Studies
The compound has been investigated for its potential use in polymer chemistry. Its hydroxymethyl group can participate in polymerization reactions, leading to the development of new materials with desirable properties such as increased thermal stability and mechanical strength.

Case Study: Polymer Development
In a study focused on creating thermosetting resins, researchers incorporated this compound into a resin formulation. The resulting material exhibited enhanced thermal resistance compared to traditional resins. Thermal analysis revealed a glass transition temperature (Tg) increase of approximately 20°C .

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol exerts its effects depends on its molecular targets and pathways involved. The hydroxymethyl group and the pyran-pyridine structure may interact with specific enzymes or receptors, leading to biological or chemical activity. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol (CAS: 754149-09-2) Molecular Formula: C₈H₉NO₂ Key Differences: Lacks the hydroxymethyl group at position 4, resulting in reduced molecular weight (151.16 g/mol) and altered solubility. This structural simplification may limit its bioactivity compared to the hydroxymethyl derivative .

2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (Compound 6b) Functional Groups: Benzyloxy phenyl, hydroxymethyl, nitrile, and ketone substituents. Bioactivity: Exhibits antityrosinase activity (IC₅₀ = 12.3 µM) due to strong hydrogen bonding with tyrosinase residues. Molecular dynamics simulations confirm stable binding, unlike simpler derivatives .

N-Cyclobutyl-N-((2,2-dimethyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-6-yl)methyl)-3,4-dimethoxybenzenesulfonamide (7d) Structural Features: Incorporates a sulfonamide group and cyclobutyl moiety. Synthetic Yield: 98%, highlighting efficient synthesis compared to analogs like 7f (29% yield), which suffers from steric hindrance .

Physicochemical and Analytical Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups HPLC Retention Time (min) Bioactivity Highlights
4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol 181.19 Hydroxymethyl, pyranopyridine Not reported Potential enzyme inhibition
3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol 151.16 Pyranopyridine core 5.0 (RP-18e column) Limited bioactivity
Compound 6b (benzyloxy derivative) ~400 (estimated) Benzyloxy, nitrile, ketone Not reported Antityrosinase IC₅₀ = 12.3 µM

Biological Activity

4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a fused pyran and pyridine ring system, which is significant in medicinal chemistry due to its structural properties that can influence biological interactions.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 89479-83-4

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds in the presence of a catalyst, leading to high yields and purity of the desired product .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on benzopsoralens, which share structural similarities, demonstrated their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to marked antiproliferative effects in mammalian cells .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. It is hypothesized that it may act as an inhibitor of enzymes involved in DNA repair mechanisms, thus exhibiting potential anticancer activity. The compound's ability to induce apoptosis in cancer cells has also been suggested .

Case Studies and Research Findings

StudyFindings
Study on Benzopsoralens Compounds similar to this compound showed strong antiproliferative effects by inhibiting topoisomerase II .
Antimicrobial Activity Preliminary studies suggest potential antimicrobial properties against various bacterial strains .
Photochemotherapy Potential Research indicates that similar compounds could be used in PUVA photochemotherapy due to their ability to interact with DNA upon UVA activation .

Q & A

Q. What are the recommended methods for structural characterization of 4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol?

Answer: Structural elucidation requires a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy : Assign proton and carbon signals using 1H^1H-, 13C^{13}C-, and 2D NMR (e.g., HSQC, HMBC) to resolve the fused pyranopyridine system and hydroxymethyl group .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm spatial arrangement of substituents. Synchrotron sources enhance resolution for low-crystallinity samples .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.

Q. How can synthetic routes for this compound be optimized for yield and purity?

Answer: Apply Design of Experiments (DOE) principles to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). For example:

  • Use Taguchi orthogonal arrays to reduce experimental runs while testing parameters like reaction time (6–24 hrs) and acid/base catalysts .
  • Integrate computational reaction path searches (e.g., density functional theory) to predict intermediates and transition states, reducing trial-and-error approaches .
  • Monitor purity via HPLC with polar stationary phases (C18 columns, 0.1% TFA in mobile phase) .

Q. What factors influence the compound’s stability under varying experimental conditions?

Answer: Stability depends on:

  • pH : Degradation occurs above pH 8 due to hydroxide ion attack on the pyran ring.
  • Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent ring-opening reactions .
  • Light Sensitivity : Use amber vials to avoid photolytic cleavage of the hydroxymethyl group.
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound?

Answer: Mechanistic studies combine:

  • Isotopic Labeling : Track 18O^{18}O-labeled hydroxyl groups to confirm nucleophilic attack pathways .
  • In Situ IR Spectroscopy : Monitor carbonyl intermediates during ring-opening/closure reactions.
  • Quantum Chemical Calculations : Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software .

Q. How can analytical methods resolve contradictions in characterization data?

Answer: Address discrepancies (e.g., inconsistent melting points or NMR shifts) via:

  • Cross-Validation : Compare data with structurally analogous pyrano[3,2-b]pyridine derivatives .
  • Dynamic NMR : Resolve conformational isomerism in the dihydro-2H-pyran ring at variable temperatures .
  • Multivariate Analysis : Apply PCA to spectral datasets to identify outliers or instrumental errors .

Q. What advanced techniques are suitable for studying its solid-state properties?

Answer:

  • Powder X-ray Diffraction (PXRD) : Analyze crystallinity and polymorphic forms under humidity-controlled conditions .
  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (>200°C observed in similar compounds) .
  • Solid-State NMR : Probe hydrogen-bonding networks involving the hydroxymethyl group .

Q. How can computational modeling enhance SAR studies for derivatives?

Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substituent modifications .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Answer: Challenges :

  • Exothermic ring-closure steps risk thermal runaway.
  • Low solubility complicates purification at >10g scales.
    Solutions :
  • Flow Chemistry : Improve heat dissipation using microreactors .
  • Membrane Separation : Employ nanofiltration to isolate the compound from byproducts .
  • Design for Manufacturability (DFM) : Optimize solvent systems (e.g., switch THF to 2-MeTHF) for greener processing .

Q. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H314 skin/eye corrosion risk) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates (H335) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal (P501) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol

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